N-Acetyl Amonafide (NAA) is a key metabolite of the anti-cancer agent Amonafide (5-amino-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione). [, , , , ] It is formed through the N-acetylation of Amonafide by the polymorphic enzyme N-acetyltransferase 2 (NAT2). [, , , , , ] While Amonafide itself has shown clinical activity, particularly in acute myeloid leukemia (AML) patients, its use has been hindered by variable drug metabolism and toxicity linked to NAA formation. [, , ] This has prompted research into understanding NAA's mechanism of action and exploring its potential as an anticancer agent. [, ]
Comparative Studies of Amonafide and NAA: Further research directly comparing the mechanisms of action, efficacies, and toxicities of Amonafide and NAA is crucial. [] This would provide a better understanding of their individual characteristics as Top2 poisons and their potential as anticancer agents.
Targeting NAA Formation: Investigating methods to modulate NAA formation could be beneficial. This could involve developing NAT2 inhibitors to reduce NAA-related toxicity in patients receiving Amonafide or exploring the use of NAA as a potential therapeutic agent itself. [, , ]
N-Acetyl Amonafide is primarily derived from the metabolic conversion of Amonafide through the action of N-acetyltransferase 2. This metabolic process results in a compound that retains significant antitumor activity but presents variable toxicity profiles among individuals due to differences in acetylation rates. The classification of N-Acetyl Amonafide falls within the broader category of naphthalimides, which are known for their ability to intercalate DNA and inhibit topoisomerase II, thus affecting cellular proliferation and apoptosis.
The synthesis of N-Acetyl Amonafide is closely linked to the metabolic pathways of Amonafide. The compound is formed via N-acetylation, where an acetyl group is introduced to the amino group of Amonafide. This reaction is catalyzed by the enzyme N-acetyltransferase 2, which varies in activity among individuals, leading to different pharmacokinetic profiles and toxicity levels.
N-Acetyl Amonafide features a naphthalimide structure, characterized by a fused ring system that includes both aromatic and non-aromatic components. The molecular formula can be represented as CHNO, indicating the presence of two nitrogen atoms within its structure.
N-Acetyl Amonafide participates in several chemical reactions relevant to its function as an antitumor agent:
The mechanism of action for N-Acetyl Amonafide primarily involves its role as a DNA intercalator:
N-Acetyl Amonafide exhibits several notable physical and chemical properties:
N-Acetyl Amonafide has potential applications primarily in oncology due to its cytotoxic properties against various cancer cell lines:
N-Acetyl Amonafide (CAS 69409-02-5), systematically named N-[2-[2-(Dimethylamino)ethyl]-2,3-dihydro-1,3-dioxo-1H-benz[de]isoquinolin-5-yl]acetamide, is a biologically active metabolite of the anticancer agent Amonafide. Its molecular formula is C₁₈H₁₉N₃O₃, corresponding to a molecular weight of 325.36 g/mol [1] [4] [9]. The compound features a multi-ring aromatic system characteristic of naphthalimide derivatives, which serves as a core DNA-intercalating scaffold. Key functional groups include:
This structure underpins its interactions with biological targets like topoisomerase II, as molecular docking studies confirm binding to the enzyme's ATPase domain [6].
Table 1: Key Functional Groups of N-Acetyl Amonafide
Group | Position/Linkage | Role |
---|---|---|
Benz[de]isoquinoline-1,3-dione | Core structure | DNA intercalation, Topoisomerase II inhibition |
Acetamide (-NHCOCH₃) | C5 of isoquinoline ring | Metabolic signature, influences polarity & stability |
Dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) | N-linked substituent | Enhances solubility, potential for cationic charge at physiological pH |
N-Acetyl Amonafide exhibits stability under standard laboratory storage conditions (+4°C) [9]. Its solubility profile is dictated by the interplay of its hydrophobic aromatic core and the ionizable dimethylamino group. While comprehensive logP or pKa values were not explicitly detailed in the sources, the presence of the polar acetamide and the basic dimethylamino group suggests moderate water solubility, likely enhanced under acidic conditions where the tertiary amine becomes protonated. High-performance liquid chromatography (HPLC) analyses confirm a purity typically exceeding 95% for research-grade material, indicating robustness during synthesis and storage [9]. The compound's stability in biological matrices and under physiological pH conditions is less documented but crucial for its metabolic and pharmacological activity.
The primary metabolic route generating N-Acetyl Amonafide is the N-acetylation of its parent compound, Amonafide, catalyzed by the phase II enzyme N-Acetyltransferase 2 (N-Acetyltransferase 2). This reaction utilizes acetyl coenzyme A (Acetyl-CoA) as the acetyl donor [3] [5] [8]. N-Acetyltransferase 2 exhibits significant genetic polymorphism, leading to distinct human phenotypes:
This genetic variation critically impacts systemic exposure to both Amonafide and N-Acetyl Amonafide. Crucially, N-Acetyl Amonafide retains significant pharmacological activity, contributing to the overall cytotoxic effect but also to toxicity. Rapid acetylators experience significantly higher systemic exposure to N-Acetyl Amonafide after Amonafide administration compared to slow acetylators [3] [5]. Population pharmacodynamic studies demonstrated that rapid acetylators (36% of patients) experienced significantly greater hematologic toxicity (e.g., median WBC nadir 500/µL) than slow acetylators (64% of patients, median WBC nadir 3,400/µL) following fixed-dose Amonafide administration, directly attributable to higher levels of the N-acetylated metabolite [3]. Beyond genetics, factors like lower baseline albumin levels and non-white race were also independently associated with increased toxicity risk, possibly linked to variations in metabolism or drug binding [3].
The pharmacokinetics of Amonafide and N-Acetyl Amonafide are intrinsically linked and profoundly influenced by N-Acetyltransferase 2 phenotype:
Table 2: Key Pharmacokinetic Differences Between Acetylator Phenotypes
Parameter | Rapid Acetylators | Slow Acetylators | Primary Implication |
---|---|---|---|
Amonafide Clearance | Higher | Lower | Faster elimination of parent drug in rapid acetylators |
N-Acetyl Amonafide AUC | Significantly Higher | Significantly Lower | Greater systemic exposure to active metabolite in rapid acetylators |
Dose for Equivalent Toxicity | Lower (200-250 mg/m²/d x 5) | Higher (375 mg/m²/d x 5) | Phenotype-guided dosing required to mitigate toxicity risk |
While N-Acetyl Amonafide is a significant metabolite, it is not the sole product of Amonafide biotransformation. Other metabolic pathways (e.g., oxidation) may occur but are considered less dominant or significant for the observed pharmacodynamic effects compared to N-Acetylation by N-Acetyltransferase 2 [3] [5]. The potent antitumor activity of N-Acetyl Amonafide itself has been demonstrated in vitro against various cancer cell lines (e.g., prostate, bladder), acting through mechanisms including topoisomerase II inhibition and potentially protein tyrosine phosphatase inhibition [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7